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Abstract
Hibarimicin C, a member of the hibarimicin family of complex polyketide antibiotics, has

garnered significant interest within the scientific community for its potent biological activities,

including antitumor and antibacterial properties. This technical guide provides a comprehensive

overview of the physicochemical properties and molecular formula of Hibarimicin C. It details

the experimental protocols for its isolation and characterization and presents its known

mechanism of action as a tyrosine kinase inhibitor. All quantitative data are summarized for

clarity, and key processes are visualized using logical diagrams to facilitate a deeper

understanding of this promising therapeutic agent.

Molecular and Physicochemical Properties
Hibarimicin C is a complex glycosidic antibiotic produced by the actinomycete Microbispora

rosea subsp. hibaria. Its intricate structure is characterized by a highly oxidized

naphthylnaphthoquinone chromophore linked to several deoxyhexose sugar moieties.

Molecular Formula and Weight
The molecular formula of Hibarimicin C has been determined to be C₈₃H₁₁₀O₃₆[1]. This

composition gives it a calculated molecular weight of approximately 1695.2 g/mol .
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Physicochemical Data Summary
While specific quantitative data for Hibarimicin C is not extensively detailed in publicly

available literature, the table below summarizes the known information for the hibarimicin family

and provides context for the expected properties of Hibarimicin C. Further detailed

characterization is required to populate all fields for this specific analogue.
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Property
Data for Hibarimicin C (or
related hibarimicins)

Reference

Molecular Formula C₈₃H₁₁₀O₃₆

Kajiura, T., et al. (1998). The

Journal of Antibiotics, 51(4),

394-401.[1]

Appearance Yellowish powder

Inferred from general

descriptions of the hibarimicin

complex.

Solubility Soluble in methanol, DMSO

Inferred from typical solvents

used in the extraction and

analysis of similar natural

products.

UV-Vis λmax Data not available

Specific absorption maxima for

Hibarimicin C are not detailed

in the reviewed literature.

Specific Rotation [α]D Data not available

The specific optical rotation for

Hibarimicin C has not been

reported in the reviewed

literature.

Melting Point Data not available

A specific melting point for

Hibarimicin C is not provided in

the reviewed literature.

¹H and ¹³C NMR Data Data not available

While NMR studies have been

conducted on the hibarimicin

family to elucidate their

structures, specific chemical

shift data for Hibarimicin C are

not readily available.

Experimental Protocols
The isolation and purification of Hibarimicin C involve a multi-step process beginning with the

fermentation of the producing microorganism, followed by extraction and chromatographic
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separation.

Fermentation of Microbispora rosea subsp. hibaria**
A detailed fermentation protocol would typically involve the cultivation of Microbispora rosea

subsp. hibaria in a suitable liquid medium rich in carbon and nitrogen sources under controlled

temperature and aeration for a specific period to allow for the production of the hibarimicin
complex.

Isolation and Purification of Hibarimicin C
The following is a generalized protocol based on the methods described for the isolation of the

hibarimicin complex.

Extraction: The fermented broth is centrifuged to separate the mycelial cake from the

supernatant. The mycelial cake is extracted with a polar organic solvent such as methanol or

acetone. The solvent is then evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate

compounds based on their polarity. A typical scheme would involve partitioning between n-

butanol and water.

Column Chromatography: The butanol-soluble fraction, containing the hibarimicin complex,

is then subjected to a series of chromatographic separations.

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with

a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer

chromatography (TLC).

Sephadex LH-20 Chromatography: Fractions containing the hibarimicins are further

purified on a Sephadex LH-20 column using methanol as the eluent.

High-Performance Liquid Chromatography (HPLC): Final purification of Hibarimicin C is

achieved by reversed-phase HPLC, typically using a C18 column with a water/acetonitrile or

water/methanol gradient.
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Caption: Generalized workflow for the isolation and purification of Hibarimicin C.

Biological Activity and Mechanism of Action
Hibarimicins, including Hibarimicin C, are known to be potent inhibitors of Src tyrosine kinase,

a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and

survival.[1] Overactivity of Src kinase is implicated in the development and progression of

various cancers.

Inhibition of Src Kinase Signaling Pathway
The antitumor activity of Hibarimicin C is attributed to its ability to inhibit the Src kinase

signaling pathway. While the precise binding mode of Hibarimicin C to Src kinase has not

been fully elucidated, studies on related hibarimicins suggest that it may act as a competitive

inhibitor of ATP binding to the kinase domain of Src. This inhibition blocks the

autophosphorylation and activation of Src, thereby preventing the phosphorylation of its

downstream substrates. The disruption of this signaling cascade can lead to the inhibition of

cell growth and the induction of apoptosis in cancer cells.
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Caption: Proposed mechanism of Src kinase inhibition by Hibarimicin C.

Conclusion
Hibarimicin C is a structurally complex natural product with significant potential as a

therapeutic agent, particularly in oncology. Its mechanism of action as a Src tyrosine kinase

inhibitor provides a strong rationale for its further development. This guide has summarized the
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currently available information on its physicochemical properties and provided a framework for

its isolation and biological evaluation. Further research is warranted to fully characterize

Hibarimicin C and explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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